1-Bromo-5-nitrophthalazine
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Overview
Description
1-Bromo-5-nitrophthalazine is a chemical compound with the molecular formula C8H4BrN3O2. It is a derivative of phthalazine, characterized by the presence of a bromine atom and a nitro group attached to the phthalazine ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-5-nitrophthalazine can be synthesized through a multi-step process involving the bromination and nitration of phthalazine. The typical synthetic route includes:
Bromination: Phthalazine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-nitrophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phthalazine derivatives.
Reduction: 1-Bromo-5-aminophthalazine.
Oxidation: Oxidized nitro derivatives.
Scientific Research Applications
1-Bromo-5-nitrophthalazine is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-5-nitrophthalazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interaction with enzymes and other biological molecules. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-nitronaphthalene: Similar in structure but with a naphthalene ring instead of a phthalazine ring.
5-Bromo-1-nitrophthalazine: A positional isomer with the bromine and nitro groups at different positions on the phthalazine ring.
Uniqueness
1-Bromo-5-nitrophthalazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and structurally similar compounds, making it valuable in specific research and industrial contexts .
Properties
Molecular Formula |
C8H4BrN3O2 |
---|---|
Molecular Weight |
254.04 g/mol |
IUPAC Name |
1-bromo-5-nitrophthalazine |
InChI |
InChI=1S/C8H4BrN3O2/c9-8-5-2-1-3-7(12(13)14)6(5)4-10-11-8/h1-4H |
InChI Key |
UTAXPQPCRLECTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NC=C2C(=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
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